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Compound of Interest

Compound Name: 3-Methyl-2(5H)-furanone

Cat. No.: B1582225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Methyl-2(5H)-furanone (CAS: 22122-36-7), a valuable chemical intermediate and building

block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative

analysis. Detailed experimental protocols and logical workflow visualizations are included to

support researchers in their analytical endeavors.

Data Presentation: Spectroscopic Data Summary
The quantitative spectroscopic data for 3-Methyl-2(5H)-furanone are summarized in the tables

below. These values are compiled from various spectral databases and literature sources,

providing a consolidated reference.

Table 1: ¹H NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃)

Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.01 m 1H H-4 (vinylic)

~4.75 m 2H H-5 (CH₂)

~1.92 m 3H H-6 (CH₃)

Note: The multiplicity of each signal is complex due to small coupling constants. The

assignments are based on standard chemical shift predictions and spectral interpretation.

Table 2: ¹³C NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃)

Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

174.1 C-2 (C=O, ester)

149.5 C-4 (vinylic)

134.8 C-3 (vinylic)

71.3 C-5 (CH₂)

10.1 C-6 (CH₃)

Table 3: Infrared (IR) Spectroscopic Data
Technique: Attenuated Total Reflectance (ATR)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2920 Medium C-H (sp³) Stretch

~1740 Strong
C=O Stretch (α,β-unsaturated

ester/lactone)

~1650 Medium C=C Stretch

~1150 Strong C-O Stretch (ester)

Table 4: Mass Spectrometry (MS) Data
Technique: Electron Ionization (EI)

Mass-to-Charge (m/z) Relative Intensity (%) Assignment

98 ~40% [M]⁺ (Molecular Ion)

69 ~100% [M - CHO]⁺

41 ~85% [C₃H₅]⁺

39 ~55% [C₃H₃]⁺

Visualization of Analytical Processes
To elucidate the relationships between experimental procedures and data interpretation, the

following diagrams are provided.
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General workflow for spectroscopic analysis of a chemical sample.
Correlation of 3-Methyl-2(5H)-furanone structure with key spectroscopic signals.

Experimental Protocols
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The data presented in this guide are typically acquired using standard high-resolution analytical

instrumentation. The following sections outline the general methodologies for each

spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H or ¹³C NMR spectrum is obtained by dissolving a small quantity of the analyte in a

deuterated solvent, which provides a lock signal for the spectrometer and minimizes solvent

interference.

Sample Preparation: Approximately 5-20 mg of 3-Methyl-2(5H)-furanone is dissolved in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution must

be homogeneous and free of particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: The instrument is tuned to the appropriate nucleus (¹H or ¹³C). Key steps

include:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized across the sample to ensure high

resolution and sharp peaks.

Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID).

For ¹³C NMR, proton decoupling is typically applied to produce a spectrum of singlets.

Data Processing: The raw FID data is subjected to a Fourier Transform (FT) to generate the

frequency-domain spectrum. This is followed by phase and baseline correction. Chemical

shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a

liquid sample without extensive preparation.
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Sample Preparation: One to two drops of neat (undiluted) 3-Methyl-2(5H)-furanone are

placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected to account for

atmospheric and instrumental absorptions.

The sample is applied to the crystal, and the sample spectrum is recorded. The instrument

measures the absorption of infrared radiation at different wavenumbers.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile

compounds like 3-Methyl-2(5H)-furanone, providing both separation and structural

information.[1]

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane or hexane).

Instrumentation: A GC system coupled to a mass spectrometer, typically with an Electron

Ionization (EI) source.

Data Acquisition:

A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, where it is

vaporized.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column,

which separates the components of the mixture based on their boiling points and

interactions with the column's stationary phase.
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As 3-Methyl-2(5H)-furanone elutes from the column, it enters the MS ion source. In EI,

high-energy electrons bombard the molecules, causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z) and detected.

Data Processing: The software generates a mass spectrum, which is a plot of ion abundance

versus m/z. The fragmentation pattern provides a molecular fingerprint that is used for

structural elucidation and identification by comparison to spectral libraries like the NIST Mass

Spectrometry Data Center.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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